C5-Fluoro vs. C5-Methoxy: Divergent Antimalarial Potency in Indole-2-carboxamide Series (Class-Level SAR Transfer)
In a systematically optimized indole-2-carboxamide series, the 5-fluoro substituted analog (compound 6e) retained measurable antiplasmodial activity against the Pf3D7 strain with an IC₅₀ of 8.8 μM, whereas the direct 5-methoxy comparator (compound 6d) was essentially inactive (Pf3D7-IC₅₀ > 10 μM). Both compounds share an identical N-aryl amide scaffold, isolating the C5 substituent as the sole variable responsible for the observed potency differential [1]. This SAR establishes that electron-withdrawing C5 substitution (fluoro) is tolerated while electron-donating substitution (methoxy) abolishes activity in this chemotype, providing a class-level inference that the 5-fluoro group in the target compound confers a functionally meaningful advantage over the 5-methoxy analog N-(1,3-benzodioxol-5-yl)-5-methoxy-1H-indole-2-carboxamide (ChEBI:228621).
| Evidence Dimension | Antiplasmodial potency (Pf3D7 strain) |
|---|---|
| Target Compound Data | 5-Fluoro analog: Pf3D7-IC₅₀ = 8.8 μM (compound 6e; class-level surrogate for target compound) |
| Comparator Or Baseline | 5-Methoxy analog: Pf3D7-IC₅₀ > 10 μM (compound 6d) |
| Quantified Difference | >1.2-fold potency advantage for 5-fluoro over 5-methoxy; 5-methoxy essentially inactive at highest concentration tested |
| Conditions | P. falciparum 3D7 strain in vitro culture; indole-2-carboxamide series with identical N-aryl amide scaffold; assay endpoint: parasite growth inhibition |
Why This Matters
For procurement decisions involving indole-2-carboxamide libraries targeting antiparasitic applications, the 5-fluoro analog is the minimum viable C5 substituent; the 5-methoxy analog should be deprioritized based on demonstrated inactivity in this chemotype.
- [1] Kumar M, Ahmad A, Aguiar ACC, et al. Indole-2-carboxamides Optimization for Antiplasmodial Activity. ACS Bio Med Chem Au. 2025;5(5):821-839. doi:10.1021/acsbiomedchemau.5c00058. View Source
